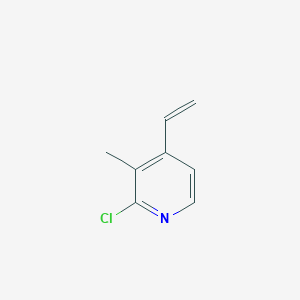

2-Chloro-3-methyl-4-vinylpyridine

Description

Contextual Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are indispensable building blocks in the synthesis of a wide range of valuable products, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govresearchgate.net The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. This is particularly significant because direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature, often requiring harsh reaction conditions and resulting in mixtures of isomers. chemrxiv.org

The carbon-halogen bond in halopyridines enables a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds. nih.gov This versatility is crucial for the diversification of drug candidates in structure-activity relationship (SAR) studies, where even minor structural modifications can lead to significant changes in biological activity. chemrxiv.org The development of regioselective halogenation methods, including those for the 2- and 4-positions, has further expanded the synthetic utility of these compounds. nih.govnih.gov For instance, 2-chloro-4-methylpyridine (B103993) serves as a reactant in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Importance of Vinylpyridines as Multifunctional Building Blocks

Vinylpyridines are recognized as highly versatile monomers and intermediates in organic synthesis. nih.govwikipedia.org The vinyl group, being an electron-deficient alkene due to the influence of the pyridine ring, readily participates in a variety of chemical reactions. wikipedia.org This includes polymerization, which is a key application for vinylpyridines, leading to the formation of specialty polymers with diverse applications. wikipedia.orgchemicalbook.com For example, a terpolymer of butadiene, styrene, and vinylpyridine is used in the production of high-strength tires. chemicalbook.com

Beyond polymerization, the vinyl group can undergo addition reactions with various nucleophiles and can participate in photocatalyzed reactions. nih.govwikipedia.org This reactivity allows for the synthesis of a wide array of substituted pyridines, which are important precursors for biologically active compounds. nih.govzenodo.org The ability of vinylpyridines to act as building blocks for more complex molecules underscores their importance in medicinal chemistry and materials science. nih.govrsc.org The synthesis of poly(2-vinylpyridine) and poly(4-vinylpyridine) and their use in photocatalytic degradation of pollutants highlights their environmental applications. nih.gov

Overview of Current Research Directions for 2-Chloro-3-methyl-4-vinylpyridine

This compound, with its unique combination of a chloro, methyl, and vinyl group on the pyridine ring, presents a platform for the development of novel compounds and materials. While specific research exclusively focused on this compound is emerging, its potential can be inferred from the known reactivity of its constituent functional groups. The CAS number for this compound is 1824461-97-3. bldpharm.combldpharm.com

The chloro group at the 2-position provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 3-position can influence the reactivity and conformational preferences of the molecule. The vinyl group at the 4-position offers a handle for polymerization or further functionalization through addition reactions.

Current research involving similar structures suggests potential applications in several areas. For example, related piperidine (B6355638) compounds, which are saturated derivatives of pyridines, have been investigated as anti-cancer agents. nih.gov The development of synthetic routes to functionalized pyridines, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights the ongoing interest in creating complex pyridine-based molecules for various applications. orientjchem.org The quaternization of vinylpyridines is another area of active research, leading to materials with interesting optical and solvation properties. nih.gov

The strategic combination of these functional groups in this compound makes it a promising candidate for the synthesis of novel polymers, pharmaceutical intermediates, and functional materials. Future research will likely focus on exploring the unique reactivity of this molecule and harnessing its potential in these and other areas of chemical science.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1824461-97-3 bldpharm.combldpharm.com |

| Molecular Formula | C8H8ClN |

| Molecular Weight | 153.61 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-chloro-4-ethenyl-3-methylpyridine |

InChI |

InChI=1S/C8H8ClN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3 |

InChI Key |

PJASZFCZDQSHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Methyl 4 Vinylpyridine and Analogues

Established Synthetic Pathways and Precursors

Traditional synthetic routes to 2-Chloro-3-methyl-4-vinylpyridine often rely on a stepwise functionalization of simpler pyridine (B92270) precursors. These methods build complexity through a sequence of reliable and well-understood chemical transformations.

Synthesis from Pyridine Derivatives via Halogenation

The introduction of a chlorine atom at the C-2 position of a pyridine ring is a critical step. Direct chlorination of pyridine itself can lead to a mixture of products, primarily 2-chloropyridine (B119429) and subsequently 2,6-dichloropyridine. wikipedia.org For more substituted pyridines like 3-methylpyridine (B133936) (3-picoline), the chlorination process can yield a mixture of isomers, including the desired 2-chloro-3-methylpyridine (B94477) and the 2-chloro-5-methylpyridine (B98176) isomer. google.com

A common industrial approach involves the chlorination of 3-methylpyridine N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution and directs chlorination to the C-2 and C-6 positions. Subsequent removal of the N-oxide group yields the chlorinated pyridine. Another established method is the chlorination of 2-hydroxypyridine (B17775) derivatives (pyridinones) using reagents like phosphorus oxychloride. wikipedia.org For instance, 3-amino-4-methylpyridin-2(1H)-one can be converted to 2-chloro-3-amino-4-methylpyridine (B1178857), a key intermediate, through chlorination. researchgate.netgoogle.com

Table 1: Halogenation of Pyridine Precursors

| Precursor | Reagent(s) | Product(s) | Notes | Reference(s) |

|---|---|---|---|---|

| Pyridine | Chlorine (Cl₂) | 2-Chloropyridine, 2,6-Dichloropyridine | Direct reaction often yields mixtures. | wikipedia.org |

| Pyridine-N-Oxide | Phosphorus oxychloride (POCl₃) or Sulfuryl chloride (SO₂Cl₂) | 2-Chloropyridine | A common method for selective C-2 chlorination. | wikipedia.org |

| 3-Methylpyridine (3-Picoline) | Chlorinating agent | 2-Chloro-3-methylpyridine, 2-Chloro-5-methylpyridine | Reaction often results in isomeric mixtures requiring separation. | google.com |

| 2-Hydroxypyridine | Phosphorus oxychloride (POCl₃) | 2-Chloropyridine | A classic method for converting pyridones to chloropyridines. | wikipedia.org |

| 3-Amino-4-methylpyridin-2(1H)-one | Chlorinating agent | 2-Chloro-3-amino-4-methylpyridine | Creates a key intermediate for further functionalization. | researchgate.netgoogle.com |

Introduction of the Vinyl Moiety via Specific Reaction Sequences

The vinyl group is typically introduced onto the pyridine ring through a two-step process starting from a methyl group. A classic and widely used method is the condensation of a methylpyridine with formaldehyde (B43269) to form a hydroxyethyl (B10761427) intermediate, which is then dehydrated to yield the vinylpyridine. wikipedia.org This strategy can be applied to a pre-functionalized pyridine core, such as 2-chloro-3,4-dimethylpyridine, where the C-4 methyl group would be targeted for vinylation.

The reaction sequence is as follows:

Condensation: The methyl-substituted pyridine reacts with formaldehyde, often in an autoclave at elevated temperatures (150–200 °C), to produce the corresponding pyridylethanol derivative. wikipedia.org

Dehydration: The resulting alcohol is dehydrated, typically by heating or under acidic or basic conditions, to eliminate water and form the carbon-carbon double bond of the vinyl group. wikipedia.org

This pathway is fundamental in the industrial production of simple vinylpyridines like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). wikipedia.orgnih.gov

Sequential Functionalization Strategies for Pyridine Core Modifications

The synthesis of a complex molecule like this compound rarely involves a simple, direct combination of precursors. Instead, chemists employ multi-step strategies that sequentially build the desired functionality onto the pyridine ring. The order of these steps is crucial for achieving the correct substitution pattern.

One illustrative pathway starts with readily available lutidine derivatives. For example, the synthesis of a related intermediate, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, begins with 2,3-lutidine (B1584814) (2,3-dimethylpyridine). orientjchem.org The synthesis proceeds through several key steps:

N-oxidation: The pyridine nitrogen is oxidized.

Nitration: A nitro group is introduced at the C-4 position.

Functional Group Interconversion: The nitro group is replaced by a methoxy (B1213986) group.

Side-chain Chlorination: The C-2 methyl group is converted into a chloromethyl group.

Another comprehensive strategy is the synthesis of 2-chloro-3-amino-4-methylpyridine from simple acyclic precursors like ethyl cyanoacetate (B8463686) and acetone. patsnap.com This approach involves building the pyridine ring itself through a series of condensation and cyclization reactions, followed by functional group manipulations like ammonolysis and Hofmann degradation to install the desired substituents. patsnap.com Such de novo synthesis strategies offer high levels of control over the final substitution pattern.

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as low regioselectivity and harsh reaction conditions, more advanced synthetic approaches have been developed. These often involve transition-metal catalysis and novel reagents to achieve higher efficiency and control.

Palladium-Catalyzed Coupling Reactions for Vinyl Group Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the introduction of a vinyl group onto an aromatic or heteroaromatic ring. nih.gov This approach would typically involve coupling a vinyl organometallic reagent with a suitably functionalized pyridine, such as 2-chloro-3-methyl-4-halopyridine (where the halo is I or Br).

Commonly used cross-coupling reactions for vinylation include:

Suzuki Coupling: Utilizes a vinylboronic acid or a stable equivalent like potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: Employs a vinyltin (B8441512) reagent (e.g., vinyltributyltin) with a palladium catalyst.

Heck Reaction: While typically used to vinylate aryl halides with alkenes, it represents another potential palladium-catalyzed route.

These methods are prized for their mild reaction conditions and broad functional group tolerance, making them suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov

Table 2: Palladium-Catalyzed Vinylation Reactions

| Coupling Reaction | Vinyl Source | Pyridine Substrate | Catalyst System (Example) | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Potassium vinyltrifluoroborate | Aryl/Heteroaryl Halide or Triflate | Pd(OAc)₂ / PPh₃, Base | nih.gov |

| Stille Coupling | Vinyltributyltin | Aryl/Heteroaryl Halide or Triflate | Pd(PPh₃)₄ | nih.gov |

| Heck Reaction | Ethylene | Aryl/Heteroaryl Halide | Pd(OAc)₂, Phosphine (B1218219) ligand, Base | nih.gov |

Regioselective Chlorination Methodologies

Achieving regioselective chlorination of the pyridine ring, especially at the C-2 position in the presence of other substituents, is a significant synthetic challenge. nih.gov Traditional methods often yield mixtures of isomers. Modern approaches offer greater control.

One advanced strategy involves the use of specially designed phosphine reagents. nih.gov In this method, a heterocyclic phosphine is first installed at the C-4 position of the pyridine as a phosphonium (B103445) salt. This group then acts as a leaving group that can be displaced by a halide nucleophile, leading to halogenation at the C-4 position. While this specific example targets C-4, the underlying principle of using directing groups or temporary modifications to control regioselectivity is a key feature of modern pyridine chemistry. nih.govnih.gov

Other strategies for controlling regioselectivity include:

Directed Ortho-Metalation (DoM): A directing group on the pyridine ring (e.g., an amide) directs deprotonation of the adjacent ortho position with a strong base, followed by quenching with a chlorine electrophile.

N-Oxide Chemistry: As mentioned previously, converting the pyridine to its N-oxide alters the electronic properties of the ring, making the C-2 and C-6 positions susceptible to nucleophilic attack or directing electrophilic attack under different conditions. wikipedia.orgnih.gov

These advanced methodologies provide chemists with the tools to selectively synthesize specific isomers of halogenated pyridines that are difficult to access through classical chlorination reactions.

Green Chemistry Principles in Synthesis of Related Pyridine Intermediates

The synthesis of pyridine intermediates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles are evident in the development of new catalytic systems and the use of alternative energy sources.

A significant advancement in this area is the use of novel and reusable catalysts. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method offers high yields and good functional group tolerance without the need for additives. rsc.org Similarly, the use of activated fly ash, an industrial waste product, as a reusable catalyst for synthesizing imidazo[1,2-a]pyridines presents an eco-friendly option that often results in high yields with less hazardous solvents. bhu.ac.in The development of nano-magnetic catalysts, such as those based on Fe3O4, also aligns with green chemistry principles by allowing for easy separation and recycling of the catalyst, high yields, and often solvent-free reaction conditions. researchgate.net

Alternative energy sources are also being employed to drive reactions more efficiently and with less waste. Microwave-assisted synthesis, for example, has been recognized as a valuable green chemistry tool. nih.govacs.org It often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.org Other non-conventional energy sources like ultrasound and grinding have also been successfully used in the synthesis of pyridine derivatives, further reducing reliance on traditional, energy-intensive heating. bhu.ac.in

The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. Acetonitrile (B52724), for instance, has been found to provide a good balance between reaction conversion and selectivity in certain oxidative coupling reactions to form benzofuran (B130515) neolignans, and is considered "greener" than more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br The ideal green synthesis often occurs under solvent-free conditions, a goal that has been achieved in some catalytic syntheses of pyridine derivatives. researchgate.net

These approaches highlight a clear trend towards more sustainable synthetic routes for pyridine intermediates, focusing on catalyst recyclability, energy efficiency, and the reduction of hazardous waste.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and its analogues, key parameters such as catalyst choice, solvent, temperature, and reaction time are meticulously adjusted.

Transition metal catalysts, particularly those based on palladium, are frequently used in cross-coupling and cyclization reactions to construct the pyridine ring. numberanalytics.comnumberanalytics.com The development of new transition metal catalysts with tailored properties is ongoing to improve activity and selectivity. numberanalytics.com For example, in the synthesis of π-extended azaperylene derivatives, the addition of pivalic acid (PivOH) and a decrease in reaction temperature were found to control the cyclization mode, selectively favoring the formation of one regioisomer over another. researchgate.net

The choice of solvent can dramatically influence reaction outcomes. In the silver(I)-promoted oxidative coupling for synthesizing dihydrobenzofuran neolignans, acetonitrile was identified as a superior solvent, offering a better balance between conversion and selectivity compared to more traditional solvents. scielo.br Similarly, microwave-assisted synthesis of pyridine derivatives has been optimized using ethanol (B145695) as a solvent, leading to excellent yields in very short reaction times. acs.org

Temperature and reaction time are interdependent variables that must be carefully controlled. While some reactions benefit from elevated temperatures to overcome activation energy barriers, others may require lower temperatures to prevent the formation of byproducts. researchgate.net Optimization studies have shown that reaction times can often be significantly reduced without compromising the yield. For instance, in the oxidative coupling reaction mentioned earlier, the reaction time was successfully reduced from 20 hours to 4 hours. scielo.br In the synthesis of 2-chloro-4-methyl-nicotinamide, a key intermediate, temperature control during ammonolysis was crucial for achieving a high yield. patsnap.com

The following interactive table summarizes the optimization of various parameters in the synthesis of related heterocyclic compounds, illustrating the impact on reaction outcomes.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Key Finding | Yield | Reference |

| Intramolecular C-H Arylation | Pd(OAc)2 / PCy3·HBF4 | N-Methylpyrrolidone (NMP) | 170 °C | - | Addition of PivOH improved yield of one regioisomer. | 47% | researchgate.net |

| Intramolecular C-H Arylation | Pd(OAc)2 / PCy3·HBF4 / PivOH | N-Methylpyrrolidone (NMP) | 120 °C | - | Decreased temperature led to exclusive formation of one isomer. | 20% | researchgate.net |

| Oxidative Coupling | Silver(I) Oxide (Ag2O) | Acetonitrile | Reflux | 4 h | Acetonitrile provided the best balance of conversion and selectivity. | - | scielo.br |

| Multicomponent Reaction | - | Ethanol | Microwave | 2-7 min | Microwave irradiation led to excellent yields and short reaction times. | 82-94% | acs.org |

| Ammonolysis | Ammonia Gas | Ethylene Glycol | 120 °C | 24 h | Optimized conditions for the formation of the amide intermediate. | 85% | patsnap.com |

| Hofmann Degradation | Bromine / Sodium Hydroxide | Water | 70 °C | 1 h | Controlled heating and extraction yielded the final amine product. | - | google.com |

These examples demonstrate that a systematic approach to optimizing reaction conditions is essential for developing efficient, selective, and high-yielding synthetic routes for complex pyridine derivatives.

Reactivity and Chemical Transformations of 2 Chloro 3 Methyl 4 Vinylpyridine

Reactivity of the Vinyl Group

The vinyl group attached to the pyridine (B92270) ring is susceptible to various addition reactions, a consequence of the electron-withdrawing nature of the heterocyclic ring, which activates the double bond.

The vinyl group of vinyl-substituted pyridines and related heterocyclic compounds readily undergoes conjugate addition reactions, also known as Michael additions. This reactivity is particularly pronounced in acidic conditions, which enhances the electrophilicity of the vinyl group. A variety of nucleophiles, including those centered on carbon, nitrogen, oxygen, and sulfur, can participate in these reactions. mdpi.comresearchgate.net

For instance, the treatment of vinylpyridines with amines in an acidic medium yields the corresponding aminoethyl-substituted pyridines. mdpi.comresearchgate.net Similarly, reactions with thiols and alcohols can introduce sulfur and oxygen-containing moieties to the ethyl side chain. Carbon-centered nucleophiles, such as those derived from Grignard reagents, can also add to the vinyl group, leading to the formation of new carbon-carbon bonds. mdpi.com

A study on the conjugate addition to 2-chloro-4-vinylpyrimidine, a related heterocyclic system, demonstrated that various N-, O-, S-, and C-centered nucleophiles selectively add across the vinyl function. mdpi.comresearchgate.net This suggests a similar reactivity pattern for 2-chloro-3-methyl-4-vinylpyridine. The general mechanism involves the attack of the nucleophile on the β-carbon of the vinyl group, leading to the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final product.

Table 1: Examples of Conjugate Addition Reactions with Vinylpyridines

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Amines | Aminoethyl-substituted pyridines |

| Oxygen | Alcohols | Alkoxyethyl-substituted pyridines |

| Sulfur | Thiols | Thioethyl-substituted pyridines |

| Carbon | Grignard Reagents | Alkyl-substituted ethylpyridines |

This table provides a generalized summary of conjugate addition reactions on vinylpyridines.

Vinylpyridine derivatives, including this compound, are known to undergo polymerization and copolymerization reactions. The vinyl group can participate in chain-growth polymerization, typically initiated by radical, anionic, or cationic methods, to form polyvinylpyridines. These polymers have a wide range of applications due to the properties imparted by the pyridine ring.

The polymerization of vinylpyridines can be controlled to produce polymers with specific molecular weights and architectures. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the synthesis of block copolymers of 2- and 4-vinylpyridine (B31050). dntb.gov.ua The quaternization of the nitrogen atom in the pyridine ring can significantly influence the polymerization process and the properties of the resulting polymer. nih.gov For instance, it has been observed that 4-vinylpyridine can polymerize spontaneously upon protonation or quaternization. nih.gov

Copolymerization of vinylpyridines with other vinyl monomers, such as styrene, methyl methacrylate, and various acrylates, allows for the synthesis of copolymers with tailored properties. acs.orguni-bayreuth.de The reactivity ratios of the monomers in a copolymerization system determine the composition and sequence distribution of the resulting copolymer.

The vinyl group of this compound can also undergo electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to the electron-rich double bond. A common example is the addition of hydrogen halides (HX).

The mechanism typically proceeds in two steps. First, the pi electrons of the double bond attack the electrophile (e.g., the proton from HX), forming a carbocation intermediate and a halide anion. The initial electrophilic attack is the rate-determining step. libretexts.org Subsequently, the halide anion acts as a nucleophile and attacks the carbocation, forming a new carbon-halogen bond. libretexts.org

According to Markovnikov's rule, the proton will preferentially add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. youtube.com However, rearrangements of the carbocation intermediate can occur, especially if a more stable carbocation can be formed through a hydride or alkyl shift. libretexts.org This can sometimes lead to a mixture of products.

Reactivity of the Chlorine Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to substitution, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the ortho and para positions (positions 2, 4, and 6). youtube.com

The SNAr mechanism typically involves two steps: addition of the nucleophile to the carbon atom bearing the leaving group to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group (in this case, the chloride ion) to restore the aromaticity of the ring. youtube.com The presence of activating groups can further facilitate this reaction.

A wide range of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates, to introduce new functional groups onto the pyridine ring. nih.gov The reaction conditions, such as temperature and the choice of solvent, can significantly influence the outcome of the reaction. For instance, heating is often required to drive the reaction to completion. youtube.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyridines

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine (B6355638) | 2-Piperidinylpyridine derivative |

| Alkoxide | Sodium Methoxide | 2-Methoxypyridine derivative |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)pyridine derivative |

This table provides a generalized summary of nucleophilic aromatic substitution reactions on chloropyridines.

The chlorine atom on the pyridine ring can also participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-based catalysts are frequently used for these transformations due to their high functional group tolerance. wikipedia.org

Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. The general mechanism for these reactions often involves three key steps: oxidative addition of the organic halide to the metal catalyst, transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of the Heck reaction), and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

These reactions allow for the introduction of a wide variety of substituents at the 2-position of the pyridine ring, including aryl, vinyl, and alkynyl groups, making them highly valuable in the synthesis of complex molecules.

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst Example | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | Pd(PPh3)4 | C-C (Aryl, Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)2 | C-C (Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2/CuI | C-C (Alkynyl) |

This table provides a generalized summary of common cross-coupling reactions involving organic halides.

Reactivity of the Pyyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to the formation of pyridinium (B92312) salts and N-oxides.

Quaternization Reactions and Formation of Pyridinium Salts

The reaction of pyridines with alkylating agents is a classic transformation known as the Menschutkin reaction, which results in the formation of quaternary pyridinium salts. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or other alkylating agent to form a new carbon-nitrogen bond. This process converts the neutral pyridine into a positively charged pyridinium ion.

Table 1: Representative General Quaternization Reactions of Pyridines

| Pyridine Substrate | Alkylating Agent | Product Type |

|---|---|---|

| Pyridine | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide |

| 3-Aminopyridine | Formaldehyde (B43269) / Benzimidazole | 3-Substituted Pyridinium Salt researchgate.net |

N-Oxidation Processes

The nitrogen atom of a pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a catalyst. arkat-usa.org Pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution reactions. semanticscholar.orgresearchgate.net

Specific studies on the N-oxidation of this compound have not been reported. However, the N-oxidation of structurally similar compounds is well-documented. For instance, 2,3-lutidine (B1584814) (2,3-dimethylpyridine) can be oxidized to its N-oxide using ruthenium chloride (RuCl₃) as a catalyst with oxygen. orientjchem.org Other methods for oxidizing substituted pyridines include using hydrogen peroxide in acetic acid or with specialized catalysts like methyltrioxorhenium (MTO). arkat-usa.org

A potential complication in the N-oxidation of this compound is the presence of the vinyl group, which is also susceptible to oxidation (e.g., epoxidation) under similar reaction conditions. Therefore, achieving selective N-oxidation would require careful selection of the oxidizing agent and reaction conditions to favor attack at the nitrogen atom over the vinyl group.

Reactivity of the Methyl Group

The methyl group at the C3 position of the pyridine ring exhibits reactivity characteristic of a benzylic or allylic carbon.

Functionalization at the Methyl Group (e.g., Benzylic Halogenation)

The methyl group attached to the pyridine ring is analogous to a benzylic methyl group on a benzene (B151609) ring. The C-H bonds of this methyl group are weaker than typical alkyl C-H bonds because homolytic cleavage leads to a resonance-stabilized radical. libretexts.org This enhanced reactivity allows for selective functionalization at this position, most notably through free-radical halogenation.

A common method for this transformation is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like AIBN (azobisisobutyronitrile). masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a free-radical chain mechanism. An initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to form the brominated product and regenerate a bromine radical, continuing the chain. libretexts.orgyoutube.com

This reaction would convert this compound into 2-Chloro-3-(bromomethyl)-4-vinylpyridine. This product, a benzylic halide, is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a wide variety of nucleophiles to introduce new functional groups. youtube.com A closely related reaction, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) at the 2-methyl position using trichloroisocyanuric acid (TCCA), demonstrates the feasibility of such halogenations on substituted pyridine-methyl groups. orientjchem.org

Table 2: General Reaction for Benzylic Bromination

| Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|

| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or Heat (Δ) | Benzyl Bromide chemistrysteps.com |

| Ethylbenzene | N-Bromosuccinimide (NBS) | Light (hν) or Heat (Δ) | 1-Bromo-1-phenylethane youtube.com |

Derivatization and Functionalization Strategies for 2 Chloro 3 Methyl 4 Vinylpyridine

Synthesis of Novel Pyridine (B92270) Derivatives through C-C Bond Formation

The presence of both a chloro and a vinyl group on the pyridine ring of 2-Chloro-3-methyl-4-vinylpyridine provides two distinct handles for the formation of new carbon-carbon bonds, primarily through transition metal-catalyzed cross-coupling reactions.

The chlorine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. The Suzuki coupling of 2-chloropyridines with arylboronic acids is a well-established method for the synthesis of 2-arylpyridines. These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. While the reactivity of 2-chloropyridines can be lower than their bromo or iodo counterparts, the use of suitable catalysts and reaction conditions can lead to good to excellent yields. Microwave-assisted Suzuki coupling has also been shown to be an efficient method for the synthesis of substituted pyrimidines from their chloro-derivatives, suggesting its potential applicability to this compound.

The vinyl group at the 4-position offers another avenue for C-C bond formation via the Heck reaction. The Heck reaction, another palladium-catalyzed process, couples alkenes with aryl or vinyl halides. In the context of this compound, the vinyl group can react with various aryl or vinyl halides to generate more complex olefinic structures. The Heck reaction is known for its high stereoselectivity, typically affording the trans-isomer. Visible light-induced Heck reactions of vinyl arenes and heteroarenes with alkyl halides have also been developed, expanding the scope of this transformation to include the introduction of alkyl chains.

Interactive Data Table: Representative C-C Bond Forming Reactions on Related Pyridine Scaffolds.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 |

| Suzuki Coupling | Resin-supported 4-amino-6-chloropyrimidine | 4-Methylphenylboronic acid | Pd₂(dba)₃, P(t-Bu)₃, KF, THF, 50 °C, 18-22 h | Resin-supported 4-amino-6-(4-methylphenyl)pyrimidine | Moderate |

| Heck Reaction | 4-Vinylpyridine (B31050) | Iodobenzene | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C, 2 h | 4-Styrylpyridine | 95 |

Heteroatom Functionalization for Modified Pyridine Scaffolds

The chloro group at the 2-position of this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various heteroatoms such as oxygen, nitrogen, and sulfur. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2-position.

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, can be employed to synthesize the corresponding 2-alkoxy or 2-aryloxy-3-methyl-4-vinylpyridines. Similarly, nitrogen nucleophiles like amines and amides can displace the chloride to form 2-amino or 2-amido derivatives. Sulfur nucleophiles, such as thiols and thiophenols, react to yield 2-thioether derivatives. The efficiency of these SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the use of microwave irradiation, which has been shown to significantly reduce reaction times. The reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, demonstrates a biologically relevant example of such a substitution.

Interactive Data Table: Examples of Heteroatom Functionalization on 2-Chloropyridine Derivatives. | Nucleophile | 2-Chloropyridine Substrate | Reaction Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | PhSNa | 2-Iodopyridine | HMPA, MW, 100 °C, 3 min | 2-(Phenylthio)pyridine | 99 | | PhCH₂OH | 2-Chloropyridine | NMP, MW, 180 °C, 10 min | 2-(Benzyloxy)pyridine | 81 | | PhONa | 2-Chloropyridine | DMSO, MW, 150 °C, 10 min | 2-Phenoxypyridine | 77 | | Piperidine (B6355638) | 2-Chloropyridine | neat, MW, 180 °C, 30 min | 2-(Piperidin-1-yl)pyridine | 85 |

Preparation of Complex Ligands and Coordination Compounds

The pyridine nitrogen and the vinyl group of this compound make it a valuable building block for the synthesis of complex ligands and coordination compounds. The lone pair of electrons on the pyridine nitrogen atom allows it to coordinate to a wide range of metal ions.

The vinyl group can be utilized in several ways to construct more elaborate ligand architectures. For instance, it can undergo polymerization or copolymerization to create polymeric ligands. More commonly in the context of discrete molecular complexes, the vinyl group can be chemically modified. For example, it can be hydroformylated to introduce an aldehyde group, which can then be used in Schiff base condensation reactions to form multidentate ligands. Alternatively, the vinyl group can participate in addition reactions to link the pyridine moiety to other coordinating groups. The synthesis of cycloplatinated(II) complexes from 2-vinylpyridine (B74390) demonstrates its ability to act as a ligand in organometallic chemistry.

Tailoring Reactivity for Specific Chemical Applications (e.g., as derivatizing agents)

The reactivity of this compound can be tailored for specific chemical applications, including its use as a derivatizing agent in analytical chemistry. Derivatization is a process where a compound is chemically modified to make it more suitable for a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chloropyridine derivatives can be used as derivatizing agents for compounds containing nucleophilic functional groups like thiols, phenols, and amines. The reaction of the analyte with the chloropyridine introduces a pyridine moiety, which can enhance its detectability by providing a chromophore for UV-Vis detection or a site for ionization in mass spectrometry. While specific applications of this compound as a derivatizing agent are not widely reported, its reactivity profile suggests potential in this area. For instance, the chloro group can react with analytes, and the vinyl group could be further functionalized to introduce a fluorescent tag or another group to enhance detection. The use of derivatizing reagents is crucial in many chromatographic applications for the analysis of biogenic amines and other polar molecules in complex matrices.

Applications of 2 Chloro 3 Methyl 4 Vinylpyridine in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

2-Chloro-3-methyl-4-vinylpyridine serves as a versatile building block in the creation of intricate heterocyclic molecules. Its structure, featuring a reactive vinyl group and a chlorine atom on the pyridine (B92270) ring, allows for a variety of chemical transformations, making it a valuable precursor in multistep syntheses.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly employed to modify the pyridine core. libretexts.orgorganic-chemistry.orgwikipedia.org The Suzuki reaction, which couples an organoboron compound with a halide, and the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, provide efficient methods for forming new carbon-carbon bonds at the site of the chlorine atom. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov These reactions are fundamental in constructing complex molecular architectures. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov

The vinyl group of this compound offers another site for chemical modification. For instance, it can participate in Heck coupling reactions with aryl halides, further extending the molecular framework. researchgate.netmasterorganicchemistry.com This dual reactivity of the chloro and vinyl substituents makes the compound a strategic intermediate for synthesizing diverse heterocyclic systems.

Precursor to Biologically Relevant Pyridine-Fused Scaffolds

The pyridine ring is a common motif in biologically active compounds. This compound is a precursor for synthesizing pyridine-fused scaffolds, which are core structures in many pharmaceutical agents. For example, derivatives of this compound have been used in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. researchgate.net The synthesis of a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues highlights its utility in creating compounds with high affinity for these receptors. researchgate.net

Role in the Construction of Pharmaceutical Intermediates

This compound and its derivatives are key intermediates in the synthesis of several important pharmaceuticals. One of the most notable applications is in the production of the multi-kinase inhibitor, sorafenib (B1663141), which is used in cancer therapy. google.comnih.govresearchgate.netnih.gov The synthesis of sorafenib involves the coupling of a substituted picolinamide (B142947) derivative with another aromatic amine, and this compound can be a precursor to the required picolinamide fragment. google.comnih.govresearchgate.netnih.gov

The synthesis of another pharmaceutical intermediate, 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC), which is a key component in the production of the anti-HIV drug nevirapine, also demonstrates the importance of substituted chloromethylpyridines. nbinno.comgoogle.comgoogle.com While not a direct application of the vinyl derivative, the synthetic strategies for these types of molecules often involve manipulation of substituents on the pyridine ring, showcasing the broader utility of this class of compounds.

| Pharmaceutical Intermediate | Related Drug | Therapeutic Area | Reference |

| 4-chloro-N-methylpicolinamide derivatives | Sorafenib | Oncology | google.comnih.govresearchgate.netnih.gov |

| 3-amino-2-chloro-4-methylpyridine (CAPIC) | Nevirapine | Antiviral (HIV) | nbinno.comgoogle.com |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | nAChR Ligands | Neurology | researchgate.net |

Contributions to Polymer Chemistry and Material Science

Vinylpyridines, including this compound, are valuable monomers in polymer chemistry. The vinyl group allows for polymerization, leading to the formation of poly(vinylpyridine)s. nih.govnih.govresearchgate.netscirevfew.net These polymers have a range of applications due to the properties of the pyridine units along the polymer chain. nih.govresearchgate.netscirevfew.net

Poly(vinylpyridine)s can be quaternized to create polyelectrolytes with interesting solution and solid-state properties. nih.govitu.edu.tr The quaternization of poly(4-vinylpyridine), for example, has been studied for its effects on solvation and optical properties. nih.gov The resulting materials have potential applications in areas such as catalysis, drug delivery, and the development of new functional materials. nih.govscirevfew.netitu.edu.tr The presence of a chlorine atom and a methyl group on the pyridine ring of this compound could be used to further modify the resulting polymer, tailoring its properties for specific applications.

Development of New Synthetic Reagents and Catalysts

The unique electronic and steric properties of substituted pyridines make them useful as ligands in catalysis. While specific examples of this compound being used directly as a ligand are not extensively documented, related vinylpyridine and chloropyridine compounds have been employed in the development of new catalysts.

For instance, palladium complexes with phosphine (B1218219) ligands are widely used in cross-coupling reactions, and the nature of the other ligands on the metal center can significantly influence the catalyst's activity and selectivity. google.comnih.govharvard.eduorganic-chemistry.orgnih.gov Pyridine-based ligands can be used to tune the electronic properties of the palladium center. The vinyl group on this compound could also be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially reused.

Furthermore, polyvinylpyrrolidone-supported reagents, derived from the polymerization of vinylpyrrolidone, have been developed as catalysts and stoichiometric reagents in organic synthesis. juniperpublishers.com These polymer-supported systems offer advantages in terms of ease of handling and purification. juniperpublishers.com The polymerization of this compound could lead to new polymer-supported reagents with unique reactivity imparted by the chloro and methyl substituents.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 2-Chloro-3-methyl-4-vinylpyridine (C₈H₈ClN), the molecular ion peak [M]⁺ would be observed in the mass spectrum. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks separated by two mass units, known as the [M]⁺ and [M+2]⁺ peaks, with a relative intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

Common fragmentation pathways would involve the loss of stable neutral molecules or radicals, such as:

Loss of a chlorine radical (•Cl)

Loss of a methyl radical (•CH₃)

Cleavage of the vinyl group

These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion (with ³⁵Cl) | 153 |

| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | 155 |

| [M-CH₃]⁺ | Loss of a methyl radical | 138/140 |

| [M-Cl]⁺ | Loss of a chlorine radical | 118 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

The IR and Raman spectra of this compound would display characteristic bands confirming the presence of its key structural features:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Pyridine (B92270) Ring Vibrations: Characteristic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Vinyl Group Vibrations: A C=C stretching band around 1630-1650 cm⁻¹ and C-H out-of-plane bending vibrations (wagging) in the 900-1000 cm⁻¹ region are indicative of the vinyl substituent.

C-Cl Stretching: A band in the lower frequency region (typically 600-800 cm⁻¹) corresponding to the carbon-chlorine bond.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information, particularly for the C=C bonds of the pyridine ring and vinyl group.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2960 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C=C Stretch | Vinyl Group | 1630 - 1650 |

| C-H Bend (Out-of-Plane) | Vinyl Group | 900 - 1000 |

| C-Cl Stretch | Chloro Group | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The structure of this compound contains a substituted pyridine ring, which is an aromatic chromophore, conjugated with a vinyl group. This extended conjugation is expected to give rise to distinct absorption bands in the UV region. The principal electronic transitions would be π → π* transitions associated with the conjugated π-electron system of the vinylpyridine moiety. The presence of the chlorine atom and the methyl group as auxochromes will cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted 4-vinylpyridine (B31050). The absorption spectrum provides information about the electronic structure of the molecule. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a precise 3D map of electron density can be generated.

While no public crystal structure data for this compound is currently available, this technique would provide unambiguous information if a suitable crystal could be grown. It would determine:

Precise bond lengths and bond angles for all atoms.

The planarity of the pyridine ring.

The conformation and orientation of the vinyl and methyl substituents relative to the ring.

Intermolecular interactions and packing arrangements within the crystal lattice.

Crystal structure data is available for the related precursor, 2-chloro-3-methylpyridine (B94477), which can provide a basis for understanding the geometry of that portion of the target molecule. nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These methods are invaluable for analyzing complex mixtures, identifying impurities, and studying reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing reaction mixtures in solution, LC-MS is the preferred method. High-performance liquid chromatography (HPLC) separates the components, which are then ionized and analyzed by the mass spectrometer. This technique is mentioned by suppliers as a method for quality control of this compound. bldpharm.combldpharm.com

These hyphenated techniques provide both qualitative and quantitative information, making them essential tools in the synthesis and quality control processes involving this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic behavior of 2-Chloro-3-methyl-4-vinylpyridine. mdpi.comresearchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost in studying substituted pyridine (B92270) systems. mdpi.commdpi.com These calculations allow for the prediction of various molecular properties that govern the compound's reactivity and spectroscopic behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. malayajournal.orgyoutube.comacadpubl.eu The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, highlighting regions prone to nucleophilic attack. malayajournal.orgyoutube.comacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. malayajournal.org For halogenated heterocyclic compounds like this compound, the distribution of these orbitals is influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring's nitrogen, as well as the conjugated vinyl group. Computational models can precisely map the electron density of these orbitals across the molecule. wuxibiology.comresearchgate.net

Illustrative Data: Frontier Molecular Orbital Energies for this compound (Calculated via DFT B3LYP/6-31G(d,p)) (Note: The following data is representative and intended for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic shielding tensors can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nanobioletters.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. researchgate.netnanobioletters.com Discrepancies between calculated and experimental values, often due to solvent effects or the anharmonicity of vibrations in real systems, can be minimized by applying scaling factors. researchgate.net

Illustrative Data: Predicted vs. Experimental Spectroscopic Parameters for this compound (Note: The following data is representative and intended for illustrative purposes.)

| Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-Cl) | 148.5 ppm | 150.2 ppm |

| ¹H NMR Chemical Shift (Vinyl -CH=) | 6.75 ppm | 6.82 ppm |

| IR Frequency (C=C stretch, vinyl) | 1635 cm⁻¹ | 1628 cm⁻¹ |

Theoretical calculations are a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. figshare.com The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. researchgate.net For instance, the mechanism of nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the vinyl group can be thoroughly investigated using these methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. dovepress.com For a flexible molecule like this compound, which has a rotatable vinyl group, MD simulations can explore its conformational landscape. nih.gov By simulating the molecule's behavior in a solvent, such as water or an organic solvent, researchers can understand its preferred shapes (conformers) and the energy barriers between them. nih.gov

MD simulations also provide detailed insights into intermolecular interactions. dovepress.com For example, the interaction of this compound with solvent molecules, or its potential to form dimers or larger aggregates, can be studied. These simulations track forces like van der Waals interactions and electrostatic interactions, which govern how the molecule behaves in a condensed phase. dovepress.com

Cheminformatics and Data Analysis for Structure-Reactivity Relationships

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. For compounds like this compound, cheminformatics can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net QSAR studies aim to correlate variations in the chemical structure of a series of compounds with changes in their measured reactivity or biological activity. researchgate.net

By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound and related analogs, a mathematical model can be built. This model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding further experimental work. The descriptors identified as most significant in the QSAR model can provide valuable insights into the key molecular features that control the compound's behavior. researchgate.net

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

Currently, there is a notable scarcity of dedicated academic literature focusing specifically on 2-Chloro-3-methyl-4-vinylpyridine. Its existence is primarily documented in the catalogs of chemical suppliers. However, a comprehensive understanding of its potential can be extrapolated from the extensive research on its constituent functional groups and related substituted pyridines.

The synthesis of polysubstituted pyridines, particularly with a specific regiochemistry like that of this compound, presents a significant synthetic challenge. researchgate.netnih.gov The inherent electronic properties of the pyridine (B92270) ring often lead to difficulties in achieving selective functionalization, especially at the meta-position (C3). acs.orgresearchgate.net Traditional methods often require harsh conditions and can result in mixtures of isomers. researchgate.net Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, have emerged as powerful tools for creating functionalized pyridines with greater control. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions are widely used for introducing vinyl groups onto heterocyclic rings. mdpi.comnih.gov The synthesis of the target molecule would likely involve a multi-step process, potentially starting from a pre-functionalized pyridine ring and introducing the vinyl group in a later stage, for example, through a Stille or Suzuki coupling reaction with a suitable vinylating agent.

The reactivity of the vinyl group in vinylpyridines is well-documented. It can undergo various transformations, including polymerization and conjugate addition reactions. wikipedia.orgmdpi.com The presence of both a chloro and a methyl group on the pyridine ring would undoubtedly influence the reactivity of the vinyl moiety through electronic and steric effects.

Emerging Research Avenues and Challenges

The unique substitution pattern of this compound presents several intriguing research avenues and inherent challenges.

Synthetic Challenges and Innovations: A primary challenge lies in the development of a regioselective and efficient synthesis for this compound. Overcoming the hurdles of controlling substitution on the pyridine ring is a key area for future research. researchgate.netnih.gov Novel synthetic methodologies, possibly involving dearomatization-rearomatization strategies or advanced catalytic systems, could provide a breakthrough. nih.govresearchgate.net

Polymer Chemistry: The vinyl group makes this compound a prime candidate as a monomer for the synthesis of novel functional polymers. polysciences.comacs.org Research could focus on its polymerization behavior, both as a homopolymer and in copolymerization with other monomers. The resulting polymers would possess a unique combination of properties imparted by the chloromethylpyridine moiety, such as altered solubility, thermal stability, and potential for post-polymerization modification at the chlorine atom.

Catalysis and Ligand Development: Pyridine derivatives are extensively used as ligands in coordination chemistry and catalysis. nih.gov The specific steric and electronic profile of this compound could make it a valuable ligand for various transition metal catalysts. Investigating its coordination chemistry and the catalytic activity of its metal complexes in reactions such as cross-coupling or hydrogenation would be a fruitful area of exploration.

Medicinal Chemistry Scaffolding: Substituted pyridines are a cornerstone of medicinal chemistry. nih.govlifechemicals.com The title compound could serve as a versatile scaffold for the synthesis of new biologically active molecules. The chloro group provides a handle for further functionalization through nucleophilic substitution reactions, while the vinyl group can be modified through various addition reactions. This allows for the creation of a diverse library of compounds for screening against various biological targets.

| Research Avenue | Key Challenges | Potential Approaches |

| Efficient Synthesis | Regioselectivity, yield optimization | Novel catalytic methods, dearomatization-rearomatization |

| Polymer Science | Controlled polymerization, characterization | Free-radical, controlled radical polymerization |

| Catalysis | Ligand design and synthesis | Coordination chemistry studies, catalytic testing |

| Medicinal Chemistry | Library synthesis, biological screening | Derivatization via chloro and vinyl groups |

Potential for Novel Applications in Chemical Sciences

The multifaceted nature of this compound suggests a broad range of potential applications in the chemical sciences.

Advanced Materials: Polymers derived from this monomer could find applications in the development of specialty materials. For instance, they could be used in the creation of functional coatings, ion-exchange resins, or as supports for catalysts. polysciences.comresearchgate.net The presence of the halogen atom could also impart flame-retardant properties to the resulting polymers.

Agrochemicals: The pyridine scaffold is prevalent in many herbicides and pesticides. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Pharmaceutical Intermediates: As a functionalized building block, this compound holds significant promise as an intermediate in the synthesis of complex pharmaceutical compounds. lifechemicals.com Its ability to undergo a variety of chemical transformations makes it a valuable tool for drug discovery and development programs.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Chloro-3-methyl-4-vinylpyridine, and how do computational methods support these analyses?

- Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for analyzing vibrational modes and functional groups. Computational methods like density functional theory (DFT) with B3LYP/6-311++G** or cc-pVTZ basis sets can predict molecular geometries, vibrational frequencies, and electronic properties, aiding in the assignment of experimental spectra. For example, conformational analysis via DFT can resolve steric interactions between substituents (e.g., chloro, methyl, and vinyl groups) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Due to potential acute toxicity (Oral Tox. 3) and skin/eye irritation risks (Skin Irrit. 2), researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Storage should comply with WGK 3 regulations for water hazard, and waste must be segregated for professional disposal. Safety data sheets (SDS) should be consulted for specific handling protocols .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

- Answer : Key steps include selecting solvent systems (e.g., dichloromethane for inert conditions), controlling reaction temperature, and using catalysts to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity. Reaction monitoring with TLC or HPLC ensures intermediate stability, particularly for the vinyl group, which may polymerize under harsh conditions .

Advanced Research Questions

Q. How do the electronic and steric effects of the vinyl and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The chloro group acts as a leaving site in nucleophilic substitution, while the vinyl group introduces π-conjugation, stabilizing transition states in Suzuki-Miyaura couplings. Steric hindrance from the methyl group may reduce reaction rates at the 3-position. Comparative studies with analogs (e.g., 2-chloro-4-methylpyridine) can isolate substituent effects .

Q. What strategies can be employed to resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Answer : Discrepancies often arise from solvent effects or anharmonic vibrations. Hybrid computational approaches (e.g., scaling factors in DFT) improve alignment with experimental FTIR/Raman data. Multi-method validation (B3LYP vs. B3PW91 functionals) and inclusion of dispersion corrections refine accuracy .

Q. In mechanistic studies, how can kinetic isotope effects (KIEs) be utilized to elucidate the reaction pathways of this compound derivatives?

- Answer : Deuterium labeling at reactive sites (e.g., vinyl or methyl groups) can track hydrogen transfer steps. Primary KIEs (kH/kD > 1) indicate bond-breaking in rate-determining steps, while secondary KIEs reveal steric or electronic changes. This method is critical for distinguishing SN1 vs. SN2 mechanisms in substitution reactions .

Notes

- Avoid referencing commercial suppliers (e.g., Sigma-Aldrich) in methodologies.

- For toxicity data, prioritize peer-reviewed studies over vendor SDS when available.

- Computational workflows should be validated against experimental data to ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.